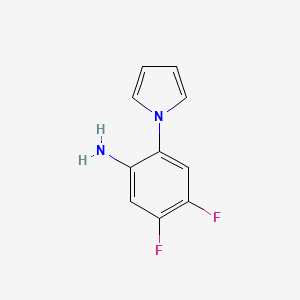
Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” is a chemical compound with the molecular formula C10H8F2N2 . It is a derivative of benzenamine, which is also known as aniline .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” consists of a benzene ring substituted with two fluorine atoms and a pyrrole ring . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” such as melting point, boiling point, density, and toxicity information can be found in chemical databases .Scientific Research Applications
Chemical Synthesis
“4,5-Difluoro-2-(1H-pyrrol-1-yl)aniline” is used in chemical synthesis . It’s a building block in the synthesis of more complex chemical compounds .
Fluorescent Labeling
Similar compounds have been used in fluorescent labeling . For example, BODIPY, a related compound, can be infused in silicon oil to impart fluorescence which can be used in light microscopy for cell sheets .
Sensing of Nitrogen Oxide (NOx)
In combination with bipyridine copper-based complex, similar compounds can be used in the sensing of nitrogen oxide (NOx) in air and living cells .
Solar Cells
Conjugated polymers, which can be made from pyrrole derivatives, have been used in applications such as solar cells .
Light Emitting Devices
Conjugated polymers have also been used in light emitting devices .
Capacitors
Another application of conjugated polymers is in capacitors .
Electrochromic Devices
Conjugated polymers have been used in electrochromic devices .
Biosensors
Future Directions
The future directions for the study of “Benzenamine, 4,5-difluoro-2-(1H-pyrrol-1-yl)-” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and are often targeted by antimicrobial and anticancer drugs.
Mode of Action
Molecular docking investigations suggest that similar compounds bind to the active sites of dhfr and enoyl acp reductase . This binding interaction could inhibit the activity of these enzymes, leading to downstream effects on cellular metabolism.
Biochemical Pathways
Inhibition of dhfr and enoyl acp reductase can disrupt folate metabolism and fatty acid synthesis, respectively . These disruptions can lead to cell growth suppression and other downstream effects.
Result of Action
Similar compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
properties
IUPAC Name |
4,5-difluoro-2-pyrrol-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-7-5-9(13)10(6-8(7)12)14-3-1-2-4-14/h1-6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATANDLOUSRZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

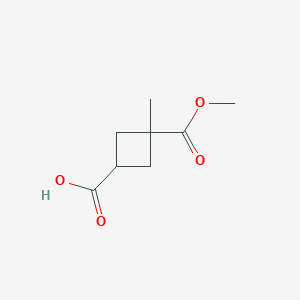
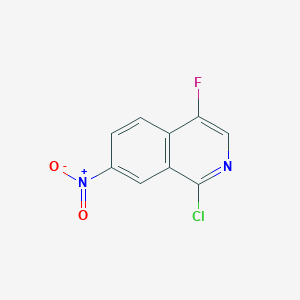

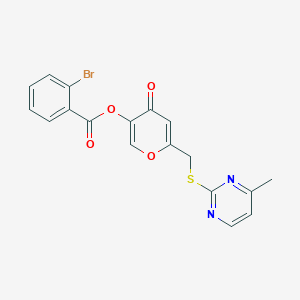
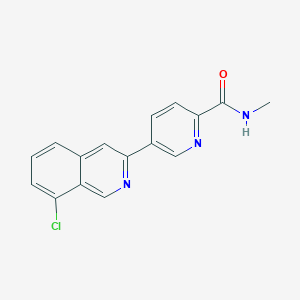
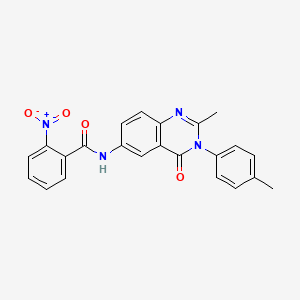


![3-[2-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2372698.png)
![1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide](/img/structure/B2372700.png)
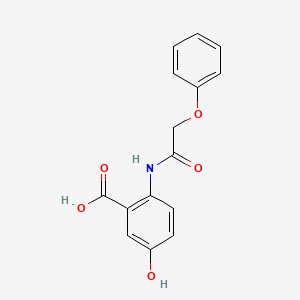
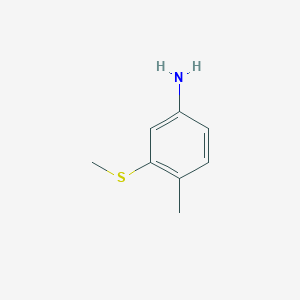
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)